Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate
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Overview
Description
Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 5-position, and a methyl group at the 6-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate typically involves multiple steps. One common method starts with the bromination of 6-methylindazole to introduce the bromine atom at the 5-position. This is followed by the protection of the indazole nitrogen with a tert-butyl ester group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and tert-butyl chloroformate for the esterification .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. .
Scientific Research Applications
Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Material Science: It is used in the synthesis of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as kinases and receptors. The bromine atom and the tert-butyl ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:
Tert-butyl 6-bromo-1H-indazole-1-carboxylate: Similar structure but lacks the methyl group at the 6-position, which may affect its biological activity.
Tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: Contains an amino group at the 3-position, which can lead to different reactivity and applications.
Tert-butyl 5-bromo-1H-indazole-1-carboxylate: Lacks the methyl group at the 6-position, making it less sterically hindered .
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
IUPAC Name |
tert-butyl 5-bromo-6-methylindazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-5-11-9(6-10(8)14)7-15-16(11)12(17)18-13(2,3)4/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFCMTNSJUKKRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C=NN2C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719881 |
Source
|
Record name | tert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305320-67-5 |
Source
|
Record name | tert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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